Macimorelin

Description

This compound is a Growth Hormone Secretagogue Receptor Agonist. The mechanism of action of this compound is as a Growth Hormone Secretagogue Receptor Agonist.

This compound is an orally available synthetic mimetic of the growth hormone (GH) secretagogue ghrelin with potential anti-cachexia activity. Upon oral administration, this compound mimics endogenous ghrelin by stimulating appetite and binds to the growth hormone secretagogue receptor GHSR in the central nervous system, thereby mimicking the GH-releasing effects of ghrelin from the pituitary gland. Stimulation of GH secretion increases insulin-like growth factor-I (IGF-I) levels which may further stimulate protein synthesis. In addition, ghrelin reduces the production of pro-inflammatory cytokines, which may play a direct role in cancer-related loss of appetite.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2017 and has 1 investigational indication.

Propriétés

IUPAC Name |

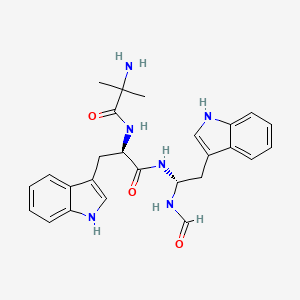

2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)/t22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVDJAPJQWZRFR-DHIUTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045766 | |

| Record name | Macimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381231-18-1 | |

| Record name | 2-Methylalanyl-N-[(1R)-1-(formylamino)-2-(1H-indol-3-yl)ethyl]-D-tryptophanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381231-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macimorelin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381231181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macimorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACIMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8680B21W73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Macimorelin on the Ghrelin Receptor

Introduction

Macimorelin is an orally active, peptidomimetic growth hormone secretagogue (GHS) that functions as a potent agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] Developed by Aeterna Zentaris, it is approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the diagnosis of adult growth hormone deficiency (AGHD).[1][4] Unlike traditional provocative tests for AGHD, such as the insulin tolerance test (ITT), this compound offers a simpler, safer, and more convenient oral administration route. This guide provides a detailed examination of this compound's mechanism of action at the molecular level, its pharmacokinetic and pharmacodynamic profiles, and the experimental protocols used for its evaluation.

Molecular Mechanism of Action: GHSR-1a Agonism

The core mechanism of this compound involves its function as a synthetic mimetic of ghrelin, the endogenous ligand for the GHSR. This compound binds with high affinity to the growth hormone secretagogue receptor type 1a (GHSR-1a), which is predominantly expressed in the anterior pituitary gland and the hypothalamus. This interaction initiates a cascade of intracellular signaling events that culminate in the secretion of growth hormone (GH) from somatotroph cells in the pituitary.

Receptor Binding and Potency

This compound exhibits binding characteristics to the human GHSR-1a that are comparable to the endogenous ligand, ghrelin. In vitro competitive binding studies, using iodinated ghrelin as a tracer, have been performed to quantify this interaction. The half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to displace 50% of the radiolabeled ghrelin, is a key parameter for assessing binding affinity.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 13.3 nM | Cloned hGHS receptor | Competitive Radioligand Binding |

Table 1: In Vitro Receptor Binding Affinity of this compound.

Downstream Signaling Pathways

Upon binding, this compound activates the GHSR-1a, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by GHSR-1a activation involves the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent rise in intracellular Ca2+ is a critical step that promotes the fusion of GH-containing vesicles with the plasma membrane, resulting in the exocytosis and release of GH into the bloodstream.

Furthermore, ghrelin receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene transcription and cell proliferation. This suggests a broader range of cellular effects beyond the immediate stimulation of GH secretion.

Pharmacokinetics and Pharmacodynamics

This compound is designed for oral administration and is readily absorbed from the gastrointestinal tract. Its pharmacokinetic (PK) and pharmacodynamic (PD) profiles have been characterized in both adult and pediatric populations.

Pharmacokinetics

Following oral administration of a 0.5 mg/kg dose in a fasting state, this compound reaches maximum plasma concentration (Cmax) between 0.5 and 1.5 hours. The exposure to this compound, measured by Cmax and the area under the concentration-time curve (AUC), increases with the dose. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

Table 2: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Adults

| Dose | Cmax (ng/mL) | tmax (h) (median) | AUC (ng·h/mL) | t1/2 (h) (mean) | Reference |

|---|---|---|---|---|---|

| 0.5 mg/kg | Data not specified | 0.5 - 0.75 | Data not specified | 3.51 | |

| 1.0 mg/kg | Data not specified | 0.5 - 0.75 | Data not specified | 3.51 |

| 2.0 mg/kg | Data not specified | 0.5 - 0.75 | Data not specified | 8.29 | |

Table 3: Pharmacokinetic Parameters of Single-Dose this compound in Children with Suspected GHD

| Dose Cohort | Dose | Mean Cmax (ng/mL) | Mean AUC0–6 (h·ng/mL) | Mean t1/2 (h) | Reference |

|---|---|---|---|---|---|

| C1 | 0.25 mg/kg | 3.46 | 6.69 | 1.22 | |

| C2 | 0.5 mg/kg | 8.13 | 18.02 | 1.61 |

| C3 | 1.0 mg/kg | 12.87 | 30.92 | 1.71 | |

Pharmacodynamics

The pharmacodynamic effect of this compound is the dose-dependent stimulation of GH secretion. In clinical studies, peak GH concentrations are typically observed between 30 and 90 minutes after oral administration. This robust and predictable GH release forms the basis of its use as a diagnostic test for AGHD. A peak GH level below a specific cut-off point following this compound administration is indicative of GH deficiency. The FDA-approved cut-point is 2.8 ng/mL, although a higher cut-point of 5.1 ng/mL has also been shown to provide an excellent balance between sensitivity and specificity, comparable to the ITT.

Experimental Protocols

The characterization and validation of this compound have relied on both in vitro assays to define its molecular mechanism and rigorous clinical trial protocols to establish its diagnostic efficacy and safety.

In Vitro Assay: Competitive Radioligand Binding

This protocol is a representative methodology for determining the binding affinity of a ligand like this compound to its receptor.

-

Cell Culture: Use a stable cell line (e.g., HEK293 or COS-7) recombinantly expressing the human GHSR-1a. Culture the cells to an appropriate density in a suitable medium.

-

Membrane Preparation: Harvest the cells and homogenize them in a cold buffer to isolate cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

-

Binding Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GHSR-1a ligand (e.g., [¹²⁵I]-Ghrelin).

-

Competition: Add increasing concentrations of unlabeled this compound to the wells to compete with the radioligand for receptor binding sites.

-

Incubation: Incubate the plates at a controlled temperature for a sufficient period to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Clinical Protocol: this compound Stimulation Test for AGHD Diagnosis

This protocol outlines the standardized clinical procedure for using this compound to diagnose AGHD.

-

Patient Preparation: The patient must fast for at least 8 hours overnight prior to the test. Water is permitted.

-

Dose Preparation: The this compound dose is calculated based on the patient's body weight (0.5 mg/kg). The appropriate amount of this compound granules is dissolved in water (e.g., 120 mL) and stirred thoroughly.

-

Administration: The patient drinks the entire volume of the prepared oral solution within 30 seconds.

-

Blood Sampling: Venous blood samples are drawn to measure serum GH concentrations at baseline (optional, pre-dose) and at 30, 45, 60, and 90 minutes after administration.

-

Interpretation: The peak serum GH level from any of the time points is compared to a validated diagnostic cut-point. A peak GH concentration ≤ 2.8 ng/mL is diagnostic for AGHD.

Conclusion

This compound's mechanism of action is centered on its role as a potent oral agonist of the ghrelin receptor, GHSR-1a. By mimicking the action of endogenous ghrelin, it reliably stimulates the pituitary gland to secrete growth hormone through a well-defined Gαq/11-PLC-IP3-Ca2+ signaling pathway. This predictable pharmacodynamic response, combined with favorable pharmacokinetic properties, underpins its validated use as a safe and effective diagnostic tool for adult growth hormone deficiency. The detailed understanding of its molecular interactions and the standardized protocols for its use are critical for its appropriate application in clinical and research settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is this compound Acetate used for? [synapse.patsnap.com]

An In-depth Technical Guide to Macimorelin's Downstream Signaling Pathways in Pituitary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macimorelin is an orally active, potent, and selective ghrelin mimetic that functions as an agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a).[1] This receptor is predominantly expressed in the anterior pituitary gland and the hypothalamus.[2][3] By mimicking the action of endogenous ghrelin, this compound stimulates the secretion of growth hormone (GH) from somatotroph cells in the pituitary.[2][4] This document provides a detailed technical overview of the intracellular signaling cascades initiated by this compound in pituitary cells, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Signaling Pathways

Upon binding to the GHSR-1a, a G-protein coupled receptor (GPCR), this compound primarily activates the Gαq/11 signaling pathway. This initiates a cascade of intracellular events culminating in the release of GH. Additionally, evidence suggests the involvement of other G-protein subtypes and downstream effectors, creating a complex signaling network.

The Canonical Gαq/11-PLC-IP3-Ca²⁺ Pathway

The principal mechanism of action for this compound in pituitary somatotrophs is the activation of the Gαq/11 protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This rapid increase in cytosolic Ca²⁺ is a critical step for the fusion of GH-containing vesicles with the plasma membrane and the subsequent exocytosis of GH. DAG, the other product of PIP2 hydrolysis, activates protein kinase C (PKC), which can further potentiate GH release and activate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

References

- 1. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral Macimorelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of oral macimorelin, a ghrelin receptor agonist used for the diagnosis of adult growth hormone deficiency (AGHD). This document synthesizes data from various clinical studies, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

Introduction

This compound is an orally active, small-molecule ghrelin mimetic that stimulates the secretion of growth hormone (GH) by acting as an agonist at the growth hormone secretagogue receptor (GHS-R1a).[1][2][3] Its oral bioavailability and favorable safety profile make it a valuable diagnostic tool for AGHD, offering a simpler and less invasive alternative to traditional stimulation tests like the insulin tolerance test (ITT).[4][5] This guide delves into the critical PK/PD properties of this compound that underpin its clinical utility.

Pharmacokinetics

Oral this compound is rapidly absorbed from the gastrointestinal tract, with its exposure being influenced by factors such as food intake. The subsequent sections and tables detail the key pharmacokinetic parameters observed in various study populations.

Absorption and Distribution

Following oral administration of a single 0.5 mg/kg dose in a fasted state, maximum plasma concentrations (Cmax) of this compound are typically observed between 30 minutes and 1.5 hours. A liquid meal has been shown to significantly decrease the Cmax and area under the curve (AUC) by 55% and 49%, respectively, highlighting the importance of fasting before administration for diagnostic testing. This compound is moderately bound to plasma proteins.

Metabolism and Elimination

In vitro studies using human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of this compound. The mean terminal half-life (T1/2) of this compound following a single 0.5 mg/kg oral dose in healthy subjects is approximately 4.1 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oral this compound from studies in different populations.

Table 1: Pharmacokinetic Parameters of Oral this compound in Adults

| Parameter | Healthy Adults (0.5 mg/kg) | Healthy Adults (1.0 mg/kg) | Healthy Adults (2.0 mg/kg) | AGHD Patients (0.5 mg/kg) |

| Tmax (median, h) | 0.5 - 0.75 | 0.5 - 0.75 | 0.5 - 0.75 | 0.5 - 1.5 |

| Cmax (mean, ng/mL) | - | - | - | - |

| AUC | - | - | - | - |

| T1/2 (mean, h) | 3.51 | 3.51 | 8.29 | 4.1 |

| Reference |

Data not always available in all cited sources.

Table 2: Pharmacokinetic Parameters of Oral this compound in Pediatric Patients with Suspected GHD

| Parameter | 0.25 mg/kg Dose | 0.5 mg/kg Dose | 1.0 mg/kg Dose |

| Tmax (median) | - | - | - |

| Cmax (mean, ng/mL) | 3.46 | 8.13 | 12.87 |

| AUC0-6 (mean, h*ng/mL) | 6.69 | 18.02 | 30.92 |

| T1/2 (mean, h) | 1.22 | 1.61 | 1.71 |

| Reference |

Tmax for pediatric patients was mainly observed between 30-45 minutes.

Pharmacodynamics

The pharmacodynamic effect of this compound is characterized by a dose-dependent stimulation of growth hormone secretion. This response is rapid, with GH levels peaking shortly after administration.

Growth Hormone Stimulation

Maximum GH levels are typically observed between 30 and 90 minutes after the administration of a single oral dose of this compound. Clinical studies have established a maximally stimulated serum GH level of less than 2.8 ng/mL as a confirmation of adult growth hormone deficiency. In some analyses, a cutoff of 5.1 ng/mL has also been considered to provide a good balance between sensitivity and specificity.

Quantitative Pharmacodynamic Data

Table 3: Pharmacodynamic Response to Oral this compound

| Population | Dose | Peak GH Time (Tmax) | Mean Peak GH (Cmax) | Diagnostic Cut-off | Reference |

| Healthy Adults | 0.5 mg/kg | 0.75 - 1.0 h | 31.9 ng/mL | N/A | |

| Healthy Adults | 1.0 mg/kg | 0.75 - 1.0 h | 37.8 ng/mL | N/A | |

| AGHD Patients | 0.5 mg/kg | 30 - 90 min | 2.36 ± 5.69 ng/mL | < 2.8 ng/mL | |

| Pediatric (Suspected GHD) | 0.25 mg/kg | 52.5 min | - | N/A | |

| Pediatric (Suspected GHD) | 0.5 mg/kg | 37.5 min | - | N/A | |

| Pediatric (Suspected GHD) | 1.0 mg/kg | 37.5 min | - | N/A |

Data not always available in all cited sources.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. These receptors are located in the pituitary gland and hypothalamus. By mimicking the action of endogenous ghrelin, this compound binding to GHS-R1a initiates a signaling cascade that results in the secretion of growth hormone. This activation prompts the release of growth hormone-releasing hormone (GHRH) from the hypothalamus, which in turn stimulates somatotroph cells in the anterior pituitary to release GH into the bloodstream.

Figure 1: this compound signaling pathway for GH secretion.

Experimental Protocols

This compound Growth Hormone Stimulation Test in Adults

The following protocol is based on clinical trial designs for the diagnosis of AGHD.

Patient Preparation:

-

Patients must fast for at least 8 hours overnight prior to the test.

-

Discontinuation of medications that may affect growth hormone release is recommended. For instance, growth hormone products should be stopped at least one week before the test.

-

Other pituitary hormone deficiencies should be adequately replaced before the test.

Dosage and Administration:

-

The recommended single oral dose of this compound is 0.5 mg/kg body weight.

-

The granules are reconstituted in water to form an oral solution.

-

The patient should drink the entire volume of the solution within 30 seconds.

Blood Sampling:

-

Blood samples for serum GH measurement are collected at baseline (before this compound administration) and at 30, 45, 60, and 90 minutes post-administration.

Interpretation:

-

A peak serum GH level of less than 2.8 ng/mL at any of the post-administration time points is considered diagnostic for AGHD.

Figure 2: Workflow for this compound GH stimulation test.

Analytical Methods

While specific details of the analytical methods used for this compound quantification in plasma are not extensively described in the provided search results, such studies typically employ validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the determination of drug concentrations in biological matrices. Serum growth hormone levels are measured using validated immunoassays.

Conclusion

Oral this compound exhibits a predictable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption and potent, dose-dependent stimulation of growth hormone secretion. The well-defined parameters and the established diagnostic protocol underscore its utility as a safe and effective tool for the diagnosis of adult growth hormone deficiency. This guide provides researchers and drug development professionals with a foundational understanding of this compound's in vivo behavior, crucial for its application in clinical and research settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]

- 3. What is this compound Acetate used for? [synapse.patsnap.com]

- 4. The technology | this compound for diagnosing growth hormone deficiency | Advice | NICE [nice.org.uk]

- 5. This compound as a Diagnostic Test for Adult GH Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Macimorelin's Interaction with GHSR-1a: A Deep Dive into Binding Affinity and Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and selectivity of macimorelin for the growth hormone secretagogue receptor 1a (GHSR-1a). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of this compound's pharmacological profile at its primary target.

This compound is an orally active ghrelin mimetic that functions as a potent agonist for the GHSR-1a.[1] This interaction stimulates the release of growth hormone (GH) from the pituitary gland, forming the basis of its use as a diagnostic agent for adult growth hormone deficiency (AGHD).[2][3] Understanding the precise nature of this compound's binding to GHSR-1a and its selectivity over other receptors is paramount for its therapeutic application and future drug development.

Quantitative Analysis of this compound's Binding and Functional Potency

This compound demonstrates a high affinity for the human GHSR-1a. While many sources describe its affinity as "comparable" to the endogenous ligand ghrelin, specific quantitative data from a U.S. Food and Drug Administration (FDA) review provides a clearer picture of its potency.[4][5]

A competitive binding assay using iodinated ghrelin as the radioligand determined the half-maximal inhibitory concentration (IC50) of this compound to be 13.3 nM. Functional assays further corroborate its potency, with a half-maximal effective concentration (EC50) of 3.8 nM in a CRE-dependent reporter gene expression assay and an even more potent 0.88 nM in a calcium release assay.

| Parameter | Value (nM) | Assay Type | Source |

| IC50 | 13.3 | Competitive Radioligand Binding (human GHSR-1a) | FDA Review |

| EC50 | 3.8 | CRE-dependent Reporter Gene Expression | FDA Review |

| EC50 | 0.88 | Calcium Release Assay | FDA Review |

Table 1: Binding Affinity and Functional Potency of this compound for GHSR-1a. This table summarizes the key quantitative metrics that define this compound's interaction with its target receptor.

Receptor Selectivity Profile

A critical aspect of a drug's pharmacological profile is its selectivity for the intended target over other receptors, which can predict the likelihood of off-target effects. Despite a thorough review of available literature, comprehensive data from a broad receptor selectivity screen for this compound is not publicly available. The FDA review of this compound noted that receptor specificity was not fully addressed by receptor inhibition or competitive ligand inhibition studies against a panel of other receptors.

The absence of this data represents a significant gap in the complete characterization of this compound. While its potent agonism at GHSR-1a is well-established, its activity at other G-protein coupled receptors (GPCRs) and other protein classes remains to be fully elucidated in the public domain. Such studies are crucial for a comprehensive risk-benefit assessment and for guiding the development of next-generation GHSR-1a agonists with potentially improved selectivity profiles.

Experimental Methodologies

The following sections detail the likely experimental protocols used to derive the binding affinity and functional potency data for this compound. These protocols are based on standard pharmacological assays and information gleaned from regulatory documents.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor (GHSR-1a) by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50, and subsequently the inhibition constant (Ki), of this compound for GHSR-1a.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR-1a.

-

Radioligand: Iodinated ghrelin (e.g., [¹²⁵I]-His⁹-Ghrelin).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation: Cell membranes expressing GHSR-1a are prepared and protein concentration is determined.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of iodinated ghrelin, and varying concentrations of this compound.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor like GHSR-1a.

Objective: To determine the EC50 of this compound for GHSR-1a-mediated calcium signaling.

Materials:

-

Cells: A cell line stably expressing the human GHSR-1a and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence plate reader with automated liquid handling.

Protocol:

-

Cell Plating: Seed the GHSR-1a expressing cells in a 96-well plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Baseline Measurement: Measure the baseline fluorescence of each well.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Immediately and continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.

GHSR-1a Signaling Pathway

Upon binding of an agonist like this compound, GHSR-1a undergoes a conformational change that initiates intracellular signaling cascades. The primary and best-characterized pathway involves the activation of the Gq alpha subunit of the heterotrimeric G protein.

Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This rise in intracellular calcium is a key event that leads to the secretion of growth hormone from pituitary somatotrophs. DAG, in concert with the elevated Ca²⁺, activates protein kinase C (PKC), which can phosphorylate various downstream targets, further modulating cellular responses.

Beyond the canonical Gq pathway, GHSR-1a has also been shown to couple to other G proteins, such as Gi/o and Gs, and to activate β-arrestin-dependent signaling pathways, leading to a more complex and nuanced cellular response.

References

- 1. This compound | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound Acetate used for? [synapse.patsnap.com]

- 3. 1stoptimal.com [1stoptimal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Macimorelin on Somatotroph Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macimorelin (trade name Macrilen®) is an orally active, peptidomimetic agonist of the growth hormone secretagogue receptor (GHS-R1a).[1][2][3] It mimics the action of ghrelin, the endogenous ligand for this receptor, to stimulate the secretion of growth hormone (GH) from somatotroph cells in the anterior pituitary.[3][4] This potent secretagogue activity forms the basis of its clinical use as a diagnostic agent for adult growth hormone deficiency (AGHD). This technical guide provides an in-depth overview of the core in vitro studies that elucidate the mechanism of action, binding characteristics, and functional effects of this compound on pituitary somatotrophs.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding with high affinity to the GHS-R1a, a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the pituitary gland and neurons in the hypothalamus. The binding of this compound to GHS-R1a is known to activate the Gαq/11 signaling cascade.

This activation initiates a series of intracellular events:

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.

-

GH Exocytosis: The resulting increase in intracellular Ca2+ concentration is a critical signal that leads to the fusion of GH-containing vesicles with the plasma membrane and the subsequent secretion of growth hormone.

The following diagram illustrates this signaling pathway.

Caption: this compound signaling pathway in pituitary somatotrophs.

Quantitative In Vitro Data

In vitro assays are fundamental to quantifying the interaction of a drug with its target and its functional consequence. For this compound, these studies have focused on its binding affinity and functional potency at the GHS-R1a.

Receptor Binding Affinity

Competitive binding assays are used to determine the affinity of a compound for a receptor. In these experiments, this compound competes with a radiolabeled ligand for binding to the human GHS-R1a. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to displace 50% of the radiolabeled ligand.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Human GHS-R1a | Competitive Binding | IC50 | 13.3 nM |

Table 1: GHS-R1a Binding Affinity of this compound.

Functional Potency

Functional assays measure the biological response initiated by ligand binding. For GHS-R1a, a key response is the mobilization of intracellular calcium. The potency of an agonist is determined by its half-maximal effective concentration (EC50), the concentration required to elicit 50% of the maximum response. While FDA documents confirm that this compound induces signal transduction through functional assays, specific EC50 values from in vitro calcium flux or other functional assays are not detailed in the reviewed literature. However, its potent in vivo effect is well-documented, with a 0.5 mg/kg oral dose achieving maximum GH stimulation.

Experimental Protocols

Detailed protocols are essential for the replication and validation of scientific findings. The following sections describe standard methodologies for key in vitro experiments used to characterize GHS-R1a agonists like this compound.

GHS-R1a Competitive Radioligand Binding Assay

This assay quantifies the affinity of this compound for the GHS-R1a by measuring its ability to compete with a known radioligand.

Objective: To determine the IC50 and binding affinity (Ki) of this compound for the GHS-R1a.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity GHS-R1a ligand labeled with a radioisotope, such as [125I]-Ghrelin or [35S]MK-0677.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of an unlabeled GHS-R1a ligand (e.g., 10 µM Ghrelin).

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a fixed concentration near its Kd), and either:

-

Vehicle (for total binding).

-

Non-specific binding control.

-

Serial dilutions of this compound.

-

-

Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

-

Termination: Stop the reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Caption: Workflow for a GHS-R1a competitive binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in cytosolic calcium concentration following GHS-R1a activation by this compound.

Objective: To determine the functional potency (EC50) of this compound as a GHS-R1a agonist.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably co-expressing the human GHS-R1a and a promiscuous G-protein like Gα15/16 (to ensure a robust calcium signal).

-

Calcium Indicator Dye: A cell-permeant fluorescent calcium dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR - Fluorometric Imaging Plate Reader).

Procedure:

-

Cell Plating: Seed the GHS-R1a expressing cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and replace it with assay buffer containing the calcium indicator dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells and be cleaved to its active form.

-

Baseline Reading: Place the cell plate into the fluorescence plate reader. The instrument measures the baseline fluorescence of each well before stimulation.

-

Compound Addition: The instrument's liquid handler automatically adds the serially diluted this compound (or control compounds) to the wells.

-

Kinetic Measurement: Immediately following compound addition, the instrument measures the fluorescence intensity kinetically in real-time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of this compound and fit the data with a non-linear regression model to determine the EC50 and maximum response.

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

The in vitro characterization of this compound provides the fundamental mechanistic framework for its clinical application. Receptor binding studies have quantitatively demonstrated its high affinity for the human GHS-R1a. Functional assays, primarily focused on the Gαq-mediated signaling pathway, confirm its role as a potent agonist that triggers intracellular calcium mobilization, the key event leading to growth hormone exocytosis from somatotrophs. The detailed experimental protocols outlined in this guide represent the standard methodologies employed to establish the pharmacological profile of this compound and other GHS-R1a agonists, providing a robust basis for further research and drug development in this area.

References

- 1. What is this compound Acetate used for? [synapse.patsnap.com]

- 2. This compound | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]

- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

Preclinical Research on Macimorelin for Growth Hormone Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macimorelin is an orally active, small-molecule ghrelin receptor agonist that stimulates the secretion of growth hormone (GH).[1][2][3] Developed as a diagnostic agent for adult growth hormone deficiency (AGHD), its mechanism of action mimics the endogenous peptide hormone ghrelin.[4][5] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, key experimental protocols, and available quantitative data from in vitro and in vivo studies.

Mechanism of Action

This compound functions as a potent agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor. This G-protein coupled receptor is primarily expressed in the anterior pituitary and hypothalamus. Upon binding to GHSR-1a, this compound initiates a signaling cascade that leads to the release of growth hormone from somatotroph cells in the pituitary gland.

Signaling Pathway

The binding of this compound to GHSR-1a activates the Gq/11 alpha-subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key signal for the fusion of GH-containing vesicles with the cell membrane and the subsequent exocytosis of growth hormone.

Preclinical Data

In Vitro Pharmacology

In vitro studies were crucial in characterizing the binding affinity and functional activity of this compound at the human ghrelin receptor.

| Parameter | Value | Assay System |

| IC50 | 13.3 nM | Competitive binding assay with iodinated ghrelin at the cloned human GHSR-1a |

Table 1: In Vitro Binding Affinity of this compound.

Pharmacokinetics in Animal Models

Pharmacokinetic studies were conducted in rats and dogs to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Species | Route | Bioavailability | Key Findings |

| Rat | Oral | < 1% | Poorly absorbed. Rapidly degraded in plasma, limiting its utility as a pharmacodynamic model. |

| Dog | Oral | < 1% | Poorly absorbed. Stable in plasma. Maintained growth hormone release after oral or intravenous administration, making it a more suitable model for short-term pharmacodynamic-driven toxicity. |

Table 2: Pharmacokinetic Profile of this compound in Animal Models.

Toxicology Studies

A comprehensive battery of toxicology studies was performed to assess the safety profile of this compound.

| Study Type | Species | Key Findings |

| Single-Dose Toxicity | Rat, Dog | No significant findings consistent with disruption of hormone homeostasis. |

| Repeat-Dose Toxicity | Rat | Ovarian weight decreases at higher doses, suggesting potential for hormone disruption with prolonged exposure. |

| Dog | Negative inotropic effects and hypersensitivity reactions observed at high intravenous doses. | |

| Genotoxicity | In Vitro | Negative in Ames test, mouse lymphoma assay, and in vitro micronucleus assay. |

Table 3: Summary of Preclinical Toxicology Findings for this compound.

Experimental Protocols

The following sections detail the methodologies for key preclinical experiments based on standard guidelines and information from regulatory submissions.

In Vitro GHSR-1a Binding Assay (Competitive Binding)

This assay determines the affinity of this compound for the ghrelin receptor.

Protocol:

-

Receptor Preparation: Membranes are prepared from a stable cell line overexpressing the human GHSR-1a.

-

Ligand Preparation: A radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin) is used as the tracer. Unlabeled this compound is prepared in a series of dilutions.

-

Incubation: The receptor membranes, radiolabeled ghrelin, and varying concentrations of this compound are incubated together in a suitable buffer.

-

Separation: The reaction is terminated, and bound ligand is separated from free ligand, typically by rapid vacuum filtration through glass fiber filters.

-

Measurement: The radioactivity retained on the filters, representing the amount of bound radiolabeled ghrelin, is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ghrelin (IC50) is calculated by non-linear regression analysis.

In Vivo Oral Administration in Rodents (Gavage)

This procedure is used for precise oral dosing in preclinical animal studies.

References

The Role of Macimorelin in the Regulation of Appetite and Energy Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macimorelin, an orally available ghrelin receptor agonist, has demonstrated potential beyond its primary diagnostic use for adult growth hormone deficiency. By mimicking the action of endogenous ghrelin, this compound stimulates pathways that regulate appetite, energy balance, and anabolism. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its role in appetite stimulation and energy homeostasis. It consolidates quantitative data from clinical investigations, details experimental protocols for key assessments, and visualizes the underlying signaling cascades. This document serves as a comprehensive resource for researchers and professionals involved in the development of therapies targeting cachexia and metabolic disorders.

Introduction

This compound is a synthetic peptidomimetic that functions as a potent agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor.[1][2] Ghrelin, the endogenous ligand for this receptor, is recognized as the primary circulating orexigenic hormone, playing a crucial role in stimulating hunger and regulating energy balance.[3] this compound's ability to mimic ghrelin's effects makes it a molecule of significant interest for therapeutic applications in conditions characterized by anorexia and negative energy balance, such as cancer cachexia.[4][5] This guide delves into the technical aspects of this compound's action on appetite and energy metabolism.

Mechanism of Action: Ghrelin Receptor Agonism

This compound exerts its physiological effects by binding to and activating the GHSR-1a. This G-protein coupled receptor is predominantly expressed in the hypothalamus and pituitary gland, key areas for the regulation of appetite and growth hormone (GH) secretion. Upon binding, this compound initiates a cascade of intracellular signaling events that lead to its diverse physiological effects.

Appetite Regulation

The orexigenic effect of this compound is primarily mediated through its action on the arcuate nucleus of the hypothalamus. Activation of GHSR-1a in this region stimulates the release of orexigenic neuropeptides, namely Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). These neuropeptides, in turn, act on second-order neurons to increase appetite and food intake.

Anabolic Effects and Energy Balance

Beyond its direct effects on appetite, this compound promotes a positive energy balance through its stimulation of GH secretion from the pituitary gland. Increased GH levels lead to a subsequent rise in Insulin-like Growth Factor-1 (IGF-1), a key mediator of anabolic processes such as protein synthesis and muscle growth. This anabolic signaling contributes to an increase in lean body mass and a shift towards a positive energy balance.

Signaling Pathways

The binding of this compound to the GHSR-1a initiates a complex network of downstream signaling pathways. The primary pathways involved in its orexigenic and anabolic effects are detailed below.

Quantitative Data from Clinical Trials

A pilot clinical trial investigated the safety and efficacy of this compound in patients with cancer cachexia. The study provides valuable quantitative data on the effects of this compound on body weight and quality of life.

Table 1: Efficacy of this compound in Cancer Cachexia (1-week treatment)

| Outcome Measure | This compound (0.5 or 1.0 mg/kg daily) (N=10) | Placebo (N=5) | p-value |

| Body Weight | |||

| Number of patients with ≥0.8 kg increase | 2 | 0 | 0.92 |

| Quality of Life (QOL) | |||

| Number of patients with ≥15% improvement (Anderson Symptom Assessment Scale) | 4 | 1 | 1.00 |

| Number of patients with ≥15% improvement (Functional Assessment of Chronic Illness Therapy-Fatigue) | 3 | 0 | 0.50 |

Table 2: Correlations of Change in FACIT-F Score with Other Outcomes in this compound Recipients

| Correlated Outcome | Pearson Correlation Coefficient (r) | p-value |

| Change in Body Weight | 0.92 | 0.001 |

| Change in IGF-1 | 0.80 | 0.01 |

| Change in Caloric Intake | 0.83 | 0.005 |

| Change in Energy Expenditure | -0.67 | 0.05 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical findings. The following sections outline the protocols for key assessments used in clinical trials of this compound and other ghrelin agonists.

Oral Administration of this compound

The following workflow outlines the typical procedure for the oral administration of this compound in a clinical trial setting.

Assessment of Appetite: Visual Analogue Scale (VAS)

The Visual Analogue Scale (VAS) is a common method for subjectively assessing appetite.

-

Procedure:

-

Participants are provided with a 100 mm horizontal line with words anchored at each end describing the extremes of the sensation being measured (e.g., "Not hungry at all" to "As hungry as I have ever felt").

-

Participants are instructed to make a vertical mark on the line that corresponds to their current feeling.

-

The distance from the left end of the line to the mark is measured in millimeters to provide a quantitative score.

-

Assessments are typically performed at baseline (fasting) and at regular intervals following a meal or intervention.

-

Assessment of Food Intake

-

3-Day Food Diary:

-

Participants are instructed to record all food and beverages consumed over three consecutive days, typically including two weekdays and one weekend day.

-

Detailed descriptions of the food (brand names, preparation methods) and portion sizes (in household measures or weights) are recorded.

-

The diaries are then analyzed by a trained nutritionist or using specialized software to calculate total energy and macronutrient intake.

-

-

Free-Choice Test Meal:

-

After a specified period of fasting or following an intervention, participants are presented with a buffet-style meal with a variety of pre-weighed food items.

-

Participants are instructed to eat until they feel comfortably full.

-

The amount of each food item consumed is determined by weighing the remaining portions.

-

Total energy and macronutrient intake are then calculated.

-

Assessment of Functional Performance

-

Handgrip Strength:

-

A calibrated hand dynamometer (e.g., Jamar dynamometer) is used.

-

The participant is seated with their elbow flexed at 90 degrees and their forearm in a neutral position.

-

The participant is instructed to squeeze the dynamometer with maximum effort for a few seconds.

-

Multiple trials are performed on each hand with a rest period in between, and the highest value is recorded.

-

-

Stair Climb Power Test:

-

The participant is instructed to ascend a flight of stairs (typically 8-12 steps) as quickly as is safely possible.

-

The time taken to ascend the stairs is measured using a stopwatch.

-

Stair climb power is calculated using the formula: Power = (Body Mass x g x Vertical Height of Stairs) / Time, where g is the acceleration due to gravity.

-

Conclusion

This compound, through its action as a ghrelin receptor agonist, presents a promising therapeutic strategy for conditions associated with poor appetite and energy imbalance. Its dual mechanism of stimulating appetite via hypothalamic pathways and promoting anabolism through GH secretion addresses key pathological features of cachexia. The quantitative data from early clinical trials are encouraging, though larger, more extensive studies are warranted to fully elucidate its efficacy and safety profile in this patient population. The standardized experimental protocols outlined in this guide provide a framework for future research in this area, ensuring consistency and comparability of data. Further investigation into the nuanced downstream signaling of this compound will continue to refine our understanding of its therapeutic potential.

References

- 1. Handgrip strength measurement protocols for all-cause and cause-specific mortality outcomes in more than 3 million participants: A systematic review and meta-regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pilot clinical trial of this compound to assess safety and efficacy in patients with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pilot clinical trial of this compound to assess safety and efficacy in patients with cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

Macimorelin's Effect on Pulsatile Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of macimorelin's mechanism of action and its effects on pulsatile growth hormone (GH) secretion patterns. The document synthesizes available data on this compound and related compounds to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound and Pulsatile GH Secretion

This compound is an orally active, small-molecule ghrelin mimetic that stimulates the growth hormone secretagogue receptor type 1a (GHS-R1a)[1][2]. It is approved for the diagnosis of adult growth hormone deficiency (AGHD)[1][3]. Growth hormone is naturally secreted in a pulsatile manner, a pattern crucial for its physiological effects[4]. This pulsatile secretion is characterized by distinct bursts of GH release, resulting in measurable pulse amplitude, frequency, and trough levels. Understanding how a GH secretagogue like this compound influences this natural rhythm is critical for its therapeutic and diagnostic applications.

Mechanism of Action: GHS-R1a Signaling Pathway

This compound, acting as a ghrelin agonist, binds to and activates the GHS-R1a, a G protein-coupled receptor predominantly expressed in the anterior pituitary and hypothalamus. This activation is the primary mechanism through which this compound stimulates GH release. The principal signaling cascade initiated by the activation of GHS-R1a is the Gαq/11 pathway.

Upon this compound binding, the Gαq/11 subunit of the G protein is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to the exocytosis of GH-containing granules from the somatotroph cells of the anterior pituitary gland.

This compound GHS-R1a Signaling Pathway

Effect of Ghrelin Mimetics on Pulsatile GH Secretion

While direct studies on the effect of this compound on the 24-hour pulsatile profile of GH are limited, research on other orally active ghrelin mimetics, such as MK-677, provides valuable insights. Long-term administration of MK-677 in older adults has been shown to increase the amplitude of GH pulses while preserving the pre-existing pulsatile pattern of GH secretion. This suggests that ghrelin agonists likely act as amplifiers of the natural GH pulsatility, rather than disruptors of the underlying rhythm.

A study on a ghrelin receptor antagonist, BIM-28163, in rats demonstrated that blocking the receptor resulted in a significant decrease in GH pulse amplitude without altering the number of GH peaks. This further supports the role of endogenous ghrelin and its mimetics in modulating the magnitude of GH secretory bursts.

Quantitative Data from this compound Clinical Trials

The majority of available quantitative data for this compound comes from its use as a single-dose diagnostic agent for AGHD. These studies provide information on peak GH concentrations following a standardized dose.

| Study Population | This compound Dose | Peak GH (Mean ± SD) in AGHD Patients (ng/mL) | Peak GH (Mean ± SD) in Healthy Controls (ng/mL) | Diagnostic Cut-off (ng/mL) | Sensitivity | Specificity |

| Garcia et al. | 0.5 mg/kg | 2.36 ± 5.69 | 17.71 ± 19.11 | 2.7 | 82% | 92% |

| Garcia et al. | 0.5 mg/kg | - | - | 2.8 (vs. ITT cut-off of 5.1) | 87% | 96% |

| Garcia et al. | 0.5 mg/kg | - | - | 5.1 (post-hoc analysis) | 92% | 96% |

Experimental Protocols

This compound Growth Hormone Stimulation Test

This protocol is for the diagnostic evaluation of AGHD.

-

Patient Preparation: Patients should fast for at least 8 hours before the test. Other pituitary hormone deficiencies should be adequately treated prior to testing.

-

Dosing: A single oral dose of 0.5 mg/kg body weight of this compound is administered. The solution is prepared by dissolving the appropriate number of pouches in water and should be consumed within 30 seconds.

-

Blood Sampling: Blood samples for serum GH measurement are collected at baseline (before this compound administration) and at 30, 45, 60, and 90 minutes post-administration.

-

Assay: Serum GH concentrations are measured using a validated immunochemiluminescence assay, standardized to the World Health Organization recombinant GH calibration standard.

This compound GH Stimulation Test Workflow

Assessment of Pulsatile GH Secretion

To evaluate the effect of a substance like this compound on the pulsatile nature of GH secretion, a more intensive experimental protocol is required.

-

Study Design: A crossover design is often employed, where subjects are studied at baseline and then after a period of treatment with the investigational drug.

-

Blood Sampling: Frequent blood sampling is crucial. Samples are typically collected every 10-20 minutes over a 24-hour period to capture the full spectrum of GH pulses.

-

Data Analysis (Deconvolution): The resulting GH concentration time series is analyzed using deconvolution analysis. This mathematical technique allows for the quantification of underlying secretory events by accounting for the hormone's elimination kinetics. Key parameters derived from deconvolution analysis include:

-

Number of secretory bursts

-

Mass of hormone released per burst (pulse amplitude)

-

Duration of secretory bursts

-

Basal (non-pulsatile) secretion rate

-

Total hormone production over the sampling period

-

Pulsatile GH Secretion Analysis Workflow

Summary and Future Directions

This compound is a potent oral GH secretagogue that acts via the GHS-R1a receptor. While its primary established use is in the diagnosis of AGHD through a single-dose stimulation test, evidence from related ghrelin mimetics suggests that it likely enhances the amplitude of natural GH pulses without altering their frequency.

To fully elucidate the impact of this compound on the intricate patterns of pulsatile GH secretion, further studies are warranted. Specifically, clinical trials involving frequent blood sampling over a 24-hour period after single and repeated doses of this compound, with subsequent deconvolution analysis, would provide a definitive characterization of its effects on GH pulsatility. Such data would be invaluable for optimizing its potential therapeutic applications and for a deeper understanding of the regulation of GH secretion.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of ghrelin in GH secretion and GH disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Macimorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macimorelin, a potent and orally active ghrelin mimetic, serves as a crucial diagnostic tool for adult growth hormone deficiency (AGHD). Its function is intrinsically linked to its precise molecular structure, which dictates its interaction with the growth hormone secretagogue receptor (GHSR-1a) and the subsequent activation of downstream signaling pathways. This technical guide provides an in-depth exploration of the molecular characteristics of this compound, offering a comprehensive resource for researchers and drug development professionals. The guide details the compound's fundamental properties, outlines a general methodology for its synthesis, and elucidates the intricate signaling cascade it initiates.

Introduction

This compound is a synthetic peptidomimetic designed to mimic the action of ghrelin, an endogenous peptide hormone that plays a pivotal role in stimulating growth hormone (GH) secretion.[1][2] By acting as a selective agonist for the GHSR-1a, this compound provides a standardized and reliable method for assessing the pituitary gland's capacity to produce GH.[1] Understanding the molecular underpinnings of this compound's structure and function is paramount for its application in diagnostic medicine and for the development of novel therapeutics targeting the ghrelin system.

Molecular Structure and Properties

The precise arrangement of atoms and functional groups within the this compound molecule is fundamental to its biological activity. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₃₀N₆O₃ |

| IUPAC Name | 2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |

| CAS Number | 381231-18-1 |

| SMILES String | CC(C)(C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--NC=O)N |

| Molecular Weight | 474.56 g/mol |

| Formulation | This compound is often used as this compound acetate, the acetate salt form of the molecule. |

Experimental Determination of Molecular Structure

The definitive three-dimensional structure of a molecule like this compound is typically elucidated through advanced analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The initial and often most challenging step is to obtain high-quality single crystals of this compound. This is typically achieved by dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various techniques such as vapor diffusion, slow cooling, or solvent layering can be employed to promote crystal growth.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms within the crystal lattice. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The phase problem is solved using computational methods to generate an initial electron density map. This map is then interpreted to build a molecular model of this compound. The model is refined against the experimental data to obtain the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of a molecule in solution. Two-dimensional NMR techniques are particularly powerful for elucidating the connectivity and spatial proximity of atoms. A general protocol for the NMR analysis of a peptidomimetic like this compound is described below.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: A solution of high-purity this compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the desired concentration (typically 0.1-5 mM).[3] The pH of the solution may be adjusted to optimize spectral quality.

-

Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer. These experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, revealing through-bond connectivity.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., an amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the molecule's conformation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and heteronuclei, aiding in the assignment of quaternary carbons and confirming connectivity.

-

-

Data Processing and Analysis: The acquired NMR data is processed using specialized software. The resonances in the spectra are assigned to specific atoms in the this compound molecule. The NOE constraints obtained from the NOESY spectrum are used to calculate a three-dimensional solution structure or a family of representative conformations of this compound.

Synthesis of this compound

This compound can be synthesized using solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides and peptidomimetics.[4] The following is a generalized protocol based on the Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc- and side-chain-protected amino acid (Fmoc-D-Trp(Boc)-OH) is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and then coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Iterative Cycles: The steps of Fmoc deprotection, amino acid coupling, and washing are repeated for each subsequent amino acid in the this compound sequence (Fmoc-D-Trp(Boc)-OH and Boc-Aib-OH).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Logical Workflow for this compound Synthesis

Caption: Solid-phase synthesis workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a potent agonist at the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor (GPCR).

Binding to GHSR-1a

The binding of this compound to GHSR-1a is a highly specific interaction. While the precise binding mode of this compound has not been published, studies on the binding of ghrelin and other synthetic agonists to GHSR-1a provide valuable insights. The receptor possesses a bifurcated ligand-binding pocket. It is believed that the indole moieties of the tryptophan residues in this compound play a crucial role in anchoring the molecule within the hydrophobic regions of this pocket.

Downstream Signaling Cascade

Upon binding of this compound, GHSR-1a undergoes a conformational change, leading to the activation of downstream intracellular signaling pathways. The primary pathway involves the coupling to the Gq/11 family of G proteins.

-

G Protein Activation: The activated GHSR-1a catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Growth Hormone Release: The culmination of this signaling cascade in the somatotroph cells of the anterior pituitary gland is the stimulation of growth hormone (GH) synthesis and secretion.

This compound Signaling Pathway

Caption: The GHSR-1a signaling cascade initiated by this compound.

It is also plausible that, like other GPCRs, GHSR-1a signaling can be modulated by β-arrestins, which could play a role in receptor desensitization, internalization, and potentially G protein-independent signaling. However, the specific role of β-arrestins in this compound-mediated signaling requires further investigation.

Conclusion

This compound's efficacy as a diagnostic agent is a direct consequence of its well-defined molecular structure, which enables it to potently and selectively activate the GHSR-1a. This technical guide has provided a comprehensive overview of the fundamental molecular aspects of this compound, including its structural properties, a general framework for its synthesis, and the intricate signaling pathways it governs. A deeper understanding of these molecular details will continue to be invaluable for the optimization of diagnostic protocols and the exploration of new therapeutic applications for ghrelin mimetics.

References

Methodological & Application

Macimorelin Stimulation Test: Application Notes and Protocols for Adult Growth Hormone Deficiency Diagnosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macimorelin, an orally active ghrelin agonist, offers a significant advancement in the diagnosis of adult growth hormone deficiency (AGHD).[1][2] Approved by the U.S. Food and Drug Administration (FDA), this non-invasive stimulation test provides a safer and more convenient alternative to the traditional insulin tolerance test (ITT), which is labor-intensive and carries the risk of hypoglycemia.[3] this compound stimulates the pituitary gland to release growth hormone (GH), allowing for the accurate assessment of GH secretory capacity. Clinical studies have demonstrated its reliability, reproducibility, and favorable safety profile, with diagnostic accuracy comparable to the ITT.

These application notes provide a comprehensive overview of the this compound stimulation test, including detailed protocols, data interpretation guidelines, and a summary of its performance characteristics.

Quantitative Data Summary

The diagnostic performance of the this compound stimulation test has been validated in clinical trials, often using the ITT as a comparator. The following tables summarize key quantitative data for easy reference.

Table 1: Diagnostic Accuracy of the this compound Stimulation Test vs. Insulin Tolerance Test (ITT)

| Parameter | This compound Cutoff: 2.8 ng/mL | This compound Cutoff: 5.1 ng/mL | Reference |

| Sensitivity | 87% | 92% | |

| Specificity | 96% | 96% | |

| Positive Agreement with ITT | 74.32% | 82% | |

| Negative Agreement with ITT | 95.38% | 94% | |

| Reproducibility | 97% | Not Specified |

Data derived from studies comparing the this compound test to the ITT. The ITT cutoff was 5.1 ng/mL.

Table 2: this compound Stimulation Test Protocol Parameters

| Parameter | Value | Reference |

| Dosage | 0.5 mg/kg body weight | |

| Administration | Oral solution | |

| Fasting Requirement | At least 8 hours | |

| Blood Sampling Timepoints | Baseline (0 min), 30, 45, 60, and 90 minutes post-administration | |